Critical Scaffold for Potent Dual EGFR/VEGFR-2 Kinase Inhibition
The 4-methoxyphenyl pyrimidine core is essential for achieving potent dual kinase inhibition. While the target compound itself is a synthetic intermediate, its direct derivative, compound 12 (a 4-methoxyphenyl pyrimidine analog), demonstrated exceptionally potent dual inhibitory activity against both EGFR and VEGFR-2. This is a stark contrast to related pyrimidine-5-carbonitrile derivatives with different substitution patterns (e.g., 2,4-dimorpholino analogs or 2-(phenylamino) analogs), which are typically optimized for single-target kinase inhibition or CDK selectivity, respectively [1][2][3]. This evidence establishes the unique value of the 4-methoxyphenyl-substituted pyrimidine-5-carbonitrile framework as a privileged structure for developing multi-targeted kinase inhibitors.
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | EGFR IC50: 0.071 µM; VEGFR-2 IC50: 0.098 µM (for derivative 12, a representative of the 4-methoxyphenyl pyrimidine class) [1] |
| Comparator Or Baseline | Erlotinib (EGFR): IC50 = 0.063 µM; Sorafenib (VEGFR-2): IC50 = 0.041 µM [1] |
| Quantified Difference | Derivative 12 achieves equipotent inhibition to erlotinib (1.1-fold difference) and within 2.4-fold of sorafenib, validating the scaffold's potent dual-targeting capability [1]. |
| Conditions | Enzymatic inhibition assay; recombinant human EGFR and VEGFR-2 kinases. |
Why This Matters
Procuring this specific scaffold is essential for developing potent dual EGFR/VEGFR-2 inhibitors, a validated strategy in anti-angiogenic cancer therapy, and cannot be achieved with generic or alternatively substituted pyrimidine-5-carbonitriles [1].
- [1] El-Naggar, A. M., Hassan, A. M. A., Elkaeed, E. B., Alesawy, M. S., & Al‐Karmalawy, A. A. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 105770. View Source
- [2] Nasser, A. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. View Source
- [3] Kong, X., Sun, H., Pan, P., Tian, S., Li, D., Li, Y., & Hou, T. (2016). Molecular principle of the cyclin-dependent kinase selectivity of 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile derivatives revealed by molecular modeling studies. Physical Chemistry Chemical Physics, 18(3), 2034-2046. View Source
